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molecular formula C4H3ClN2O2S B8727421 5-Methylthio-1,3,4-oxadiazol-2-carbonyl chloride CAS No. 62373-33-5

5-Methylthio-1,3,4-oxadiazol-2-carbonyl chloride

Cat. No. B8727421
M. Wt: 178.60 g/mol
InChI Key: FOEUYFYBTGIVID-UHFFFAOYSA-N
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Patent
US04001238

Procedure details

A solution of oxalyl chloride (2.57 ml., 0.03 mole) in benzene (15 ml.) was added dropwise to a refluxing suspension of potassium 5-methylthio-1,3,4-oxadiazole-5-carboxylate (3.96 g., 0.02 mole) in benzene (50 ml.). After the addition, the mixture was stirred at reflux for one hour. Filtration and evaporation left the acid chloride; distillation gave 1.86 g. (52%); B.P. 65°-69° C. at 0.05 mm. of mercury.
Quantity
2.57 mL
Type
reactant
Reaction Step One
Name
potassium 5-methylthio-1,3,4-oxadiazole-5-carboxylate
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH3:7][S:8][C:9]1(C([O-])=O)OC[N:11]=[N:10]1.[K+]>C1C=CC=CC=1.[Hg]>[CH3:7][S:8][C:9]1[O:3][C:2]([C:1]([Cl:6])=[O:5])=[N:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
potassium 5-methylthio-1,3,4-oxadiazole-5-carboxylate
Quantity
3.96 g
Type
reactant
Smiles
CSC1(N=NCO1)C(=O)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
WAIT
Type
WAIT
Details
left the acid chloride
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
gave 1.86 g

Outcomes

Product
Name
Type
Smiles
CSC1=NN=C(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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